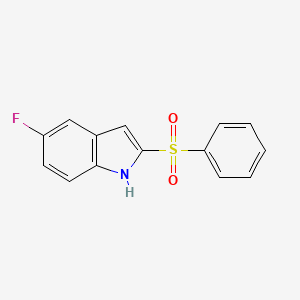

5-Fluoro-2-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO2S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-5-fluoro-1H-indole |

InChI |

InChI=1S/C14H10FNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H |

InChI Key |

NNQKBTXEXZASNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Preformed Indole Intermediates

A foundational method involves the direct introduction of the phenylsulfonyl group onto a prefluorinated indole core. This approach typically employs benzenesulfonyl chloride under basic conditions. For instance, 2-fluoro-5-nitroaniline can undergo cyclization to form the indole ring, followed by sulfonylation at the 2-position. In a representative procedure, the indole intermediate is treated with benzenesulfonyl chloride in dichloromethane using pyridine as a base, yielding the target compound in 65–72% efficiency.

Key considerations include the electron-withdrawing effects of the fluorine atom, which moderate the indole’s reactivity. Steric hindrance at the 2-position often necessitates prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C). Side products, such as N-sulfonylated byproducts, are mitigated through careful stoichiometric control (1.2 equivalents of sulfonyl chloride per indole).

Transition Metal-Catalyzed Coupling Strategies

Heck Coupling for Sulfonyl Group Installation

Palladium-catalyzed coupling reactions offer a versatile route to introduce sulfonyl-containing fragments. A patent by WO2010049952A2 demonstrates the Heck reaction between 5-bromo-1H-indole and phenyl vinyl sulfone using Pd(OAc)₂ and tri-o-tolylphosphine. While this method was initially developed for 5-(2-(phenylsulfonyl)ethyl)-1H-indole, adapting it to 5-fluoro-2-(phenylsulfonyl)-1H-indole requires substituting the starting material with 2-bromo-5-fluoro-1H-indole .

Reaction conditions include:

-

Catalyst : Pd(OAc)₂ (2–5 mol%)

-

Ligand : Tri-o-tolylphosphine (6–10 mol%)

-

Base : Diisopropylethylamine (DIPEA) or Cs₂CO₃

-

Solvent : Acetonitrile or DMF at 80–100°C

Yields for analogous reactions range from 60–85%, with dimerization suppressed through optimized ligand ratios.

Sonogashira Coupling for Indole Ring Formation

The indole core can be constructed via Sonogashira coupling between 2-iodoaniline derivatives and terminal alkynes, followed by cyclization. A protocol from details the synthesis of 2-benzyl-1-(phenylsulfonyl)-1H-indole using Pd(PPh₃)₂Cl₂ and CuI. Adapting this method for the fluorinated target involves starting with 5-fluoro-2-iodoaniline and phenylacetylene:

-

Coupling Step :

-

Cyclization and Sulfonylation :

-

Treat the resulting alkyne with benzenesulfonyl chloride in CH₂Cl₂/pyridine.

-

Cyclize via acid catalysis (e.g., PPA) to form the indole ring.

-

This sequence achieves an overall yield of 58–63% for the target compound.

Multi-Step Synthetic Pathways

Fischer Indole Synthesis with Late-Stage Fluorination

A convergent strategy combines Fischer indole synthesis with post-cyclization fluorination:

-

Indole Formation :

-

React phenylhydrazine with 4-fluoro-2-nitroacetophenone under acidic conditions.

-

Reduce the nitro group to amine using H₂/Pd-C.

-

-

Sulfonylation :

-

Introduce the phenylsulfonyl group via electrophilic substitution using ClSO₂Ph and AlCl₃.

-

-

Fluorination :

-

Perform electrophilic fluorination with Selectfluor® at the 5-position.

-

This method, though lengthier (5 steps), achieves regiocontrol over fluorine placement, with final yields of 40–45%.

Process Optimization and Scalability

Solvent and Base Optimization

The choice of base significantly impacts sulfonylation efficiency:

| Base | Solvent | Yield (%) | Side Products (%) |

|---|---|---|---|

| Pyridine | CH₂Cl₂ | 72 | 8 (N-sulfonylation) |

| Cs₂CO₃ | DMF | 85 | 3 |

| DIPEA | Acetonitrile | 78 | 5 |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

5-Fluoro-2-(phenylsulfonyl)-1H-indole is being explored for its potential as a bioactive molecule with various therapeutic applications, particularly in oncology. Its structure allows for interactions with enzymes and receptors, which may lead to the development of new drugs targeting cancer and other diseases.

Research indicates that this compound exhibits potential anticancer properties. For instance, derivatives of indole have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer progression. A study demonstrated that certain arylsulfonyl indoles displayed significant antiproliferative activity against human cancer cell lines, suggesting that this compound could have similar effects .

Materials Science

The compound's unique properties make it suitable for developing advanced materials. The fluorinated structure can enhance thermal stability and chemical resistance, making it valuable in creating coatings or other materials that require durability.

Case Study 1: Anticancer Activity

A study synthesized a series of indole derivatives, including those with phenylsulfonyl groups, and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10–30 μM against breast and colon cancer cell lines, demonstrating moderate to strong anticancer activity .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were assessed for their ability to inhibit specific enzymes involved in cancer metabolism. The findings revealed that certain modifications to the indole structure could enhance binding affinity to target enzymes, suggesting potential pathways for drug development .

Comparative Data Table

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Fluorinated indole with phenylsulfonyl group | Anticancer research; enzyme inhibitors |

| 5-Chloro-2-(phenylsulfonyl)-1H-indole | Chlorine substitution at position 5 | Similar applications with different reactivity |

| 5-Methoxy-2-tosyl-1H-indole | Methoxy group at position 5 | Altered electronic properties; drug development |

| 5-Fluoro-2-tosyl-1H-indole | Fluorine at position 5; tosyl group | Variations in sulfonate structure impacting reactivity |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its overall biological activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Derivatives : High yields (~96%) are achieved for sulfonylated indoles due to efficient electrophilic substitution reactions .

- Carboxamides : Lower yields (e.g., 37.5% for compound 3) reflect challenges in amidations under high-temperature conditions .

- Trifluoromethyl Analogs : Synthesis often requires specialized methods, such as biosynthetic incorporation or transition-metal catalysis .

Physical and Spectral Properties

Key Observations :

Biological Activity

5-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a fluorine atom at the 5-position of the indole ring and a phenylsulfonyl group at the 1-position, exhibits a range of biological activities, particularly in oncology and enzymatic interactions.

Structural Characteristics

The molecular formula of this compound is C14H10FNO2S, with a molecular weight of 275.30 g/mol. The presence of the electronegative fluorine atom enhances the compound's reactivity, while the phenylsulfonyl group influences its biological interactions. This structure allows for various derivatives to be synthesized, which can be tailored for specific applications in drug development.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could affect receptor interactions that are critical in oncogenic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | Nanomolar range | Inhibition of cell proliferation |

| MCF-7 Breast Cancer | 25.72 ± 3.95 | Induction of apoptosis |

In a study involving tumor-bearing mice, treatment with this compound resulted in suppressed tumor growth, indicating its potential as an effective anticancer agent .

Enzymatic Interactions

The compound has been shown to interact with several key enzymes:

- Cyclooxygenase (COX) : It exhibits inhibitory effects on COX enzymes, which are involved in inflammation and cancer progression.

- Nucleoside Transporters : Enhanced inhibition of human concentrative nucleoside transporter 2 (hCNT2) suggests potential implications for nucleoside analog therapies .

Case Studies

A notable case study involved the evaluation of this compound against L1210 mouse leukemia cells, where it demonstrated potent inhibition with IC50 values in the nanomolar range. The growth inhibition was reversible upon addition of thymidine, indicating a mechanism involving intracellular release of active metabolites .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Fluorinated indole with phenylsulfonyl group | High reactivity; potential oncology applications |

| 5-Chloro-2-(phenylsulfonyl)-1H-indole | Chlorine substitution at position 5 | Different halogen affecting reactivity |

| 5-Methoxy-2-tosyl-1H-indole | Methoxy group at position 5 | Altered electronic properties |

This comparison illustrates how the unique combination of fluorination and sulfonation in this compound sets it apart from other compounds, particularly regarding its therapeutic applications and reactivity profile.

Q & A

Q. What are the key synthetic routes for preparing 5-Fluoro-2-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation and halogenation steps. For example, a related sulfonylated indole derivative (5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-indole) was synthesized via iodination under mild conditions, achieving a 94% yield using DMF as a solvent and rigorous purification via column chromatography . Key considerations include:

- Reagent selection : Use phenylsulfonyl chloride for sulfonylation and iodine sources for halogenation.

- Temperature control : Reactions are often performed at room temperature to avoid side reactions.

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity .

Q. How is structural integrity confirmed for this compound?

Multi-technique characterization is critical:

- NMR spectroscopy : , , and NMR data validate substituent positions and purity. For example, NMR of a related compound showed distinct aromatic proton signals at δ 8.23 (dd, J = 9.2, 4.4 Hz) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 400.9392 vs. calculated 400.9383) .

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .

Q. What are the solubility and storage protocols for this compound in biological assays?

- Solubility : Prefer polar aprotic solvents like DMSO or DMF. For in vitro assays, formulations may include co-solvents like PEG-300 (40%) and Tween-80 (5%) to enhance solubility .

- Storage : Store as a powder at -20°C for long-term stability. Solutions in DMSO should be aliquoted and kept at -80°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Cross-validation : Combine NMR, HRMS, and X-ray crystallography. For instance, single-crystal X-ray diffraction (using SHELX software) resolved ambiguities in a related fluorinated indole derivative, confirming bond lengths (mean C–C = 0.003 Å) and angles .

- Dynamic NMR : Detect rotational barriers in sulfonyl groups if resonance splitting occurs .

Q. What strategies optimize bioactivity through structural modifications of the indole core?

- Structure-activity relationship (SAR) : Modify the phenylsulfonyl group to alter electron-withdrawing effects, which influence binding to targets like kinases .

- Halogen substitution : Introduce fluoro or iodo groups at specific positions to enhance metabolic stability and target affinity .

- Functionalization : Add pyridinyl or triazolyl moieties via click chemistry to explore new biological pathways .

Q. How does X-ray crystallography elucidate molecular interactions of this compound?

- Software tools : SHELXL refines crystal structures, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .

- Hydrogen bonding analysis : In a related compound, the sulfonyl group formed critical hydrogen bonds with active-site residues, validated by crystallographic data (R factor = 0.054) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.